

An In-depth Technical Guide to the Synthesis and Purification of Carbazole-d8

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| Compound Name: | Carbazole D8 | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Carbazole-d8 (1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole), an isotopically labeled aromatic heterocyclic compound. This document details the prevalent synthesis routes, purification strategies, and analytical characterization, making it an essential resource for professionals in organic synthesis, medicinal chemistry, and materials science. Carbazole-d8 serves as a crucial tool in various research applications, including as an internal standard in analytical chemistry, a tracer in metabolic studies, and in the development of organic electronic devices.[1]

Physicochemical Properties and Data

Carbazole-d8 is a deuterated analog of carbazole where eight hydrogen atoms on the aromatic rings have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its application in mass spectrometry-based assays.[2]



| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 38537-24-5 | [2][3] |
| Molecular Formula | C12HD8N | [4] |
| Molecular Weight | 175.26 g/mol | [2][4] |
| Exact Mass | 175.12371 u | [2][3] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
| Chemical Purity | ≥95% (CP) | |
| Appearance | Colorless to light yellow solid | [5] |
| Solubility | Soluble in aromatic hydrocarbon solvents (e.g., benzene, dichloromethane), insoluble in water. | [5] |

Synthesis of Carbazole-d8

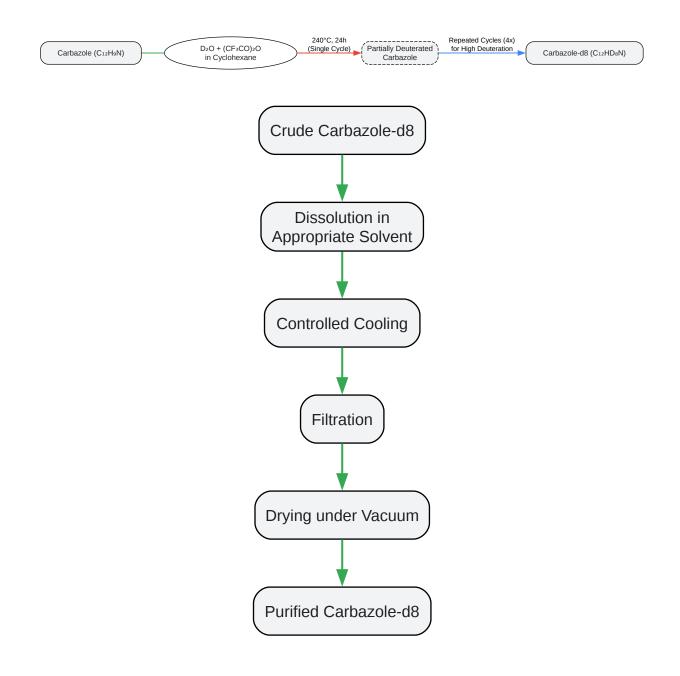
The most common and efficient method for the synthesis of Carbazole-d8 is through hydrogen-deuterium exchange (H/D exchange) reactions on unlabeled carbazole. This approach leverages the direct replacement of protium (¹H) with deuterium (²H) atoms on the aromatic scaffold.

Hydrogen-Deuterium Exchange with Heavy Water and Trifluoroacetic Anhydride

A widely cited method involves the reaction of carbazole with heavy water (D₂O) in the presence of trifluoroacetic anhydride.[2][4] This reaction is typically carried out at elevated temperatures in a sealed reactor.

Reaction Scheme:





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